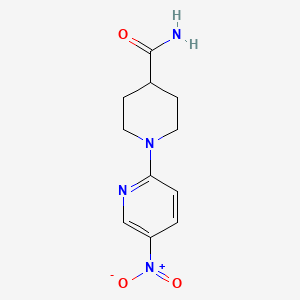

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Descripción general

Descripción

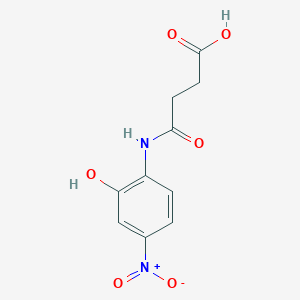

“1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H14N4O3 and a molecular weight of 250.25 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H14N4O3 . The InChI code for this compound is 1S/C11H13N3O4/c15-11(16)8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(17)18/h1-2,7-8H,3-6H2,(H,15,16) .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 250.25 . The melting point of a related compound, “1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid”, is between 186 - 188°C .Aplicaciones Científicas De Investigación

1. Neuroimaging

A study by (García et al., 2014) explored analogs of "1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide" for their potential in neuroimaging. They developed compounds for positron emission tomography (PET) radioligands targeting serotonin 5-HT1A receptors. These compounds showed promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders.

2. Anticoccidial Activity

Another area of research involves the synthesis and evaluation of nitropyridinecarboxamides, including "this compound," for their anticoccidial activity. (Morisawa et al., 1977) investigated these compounds and found that certain nitropyridinecarboxamides were active against Eimeria tenella, a parasite causing coccidiosis in poultry.

3. Tubulin Inhibition and Antiproliferative Activity

The compound has also been studied for its potential as a tubulin inhibitor and antiproliferative agent. (Krasavin et al., 2014) synthesized analogs that acted as inhibitors of tubulin, a protein important in cell division, and demonstrated antiproliferative effects on cancer cells.

4. Chemical Reactions and Molecular Synthesis

In the field of chemical synthesis, studies like that of (Mokrushin et al., 1980) have explored the reactivity of similar compounds in various chemical reactions, contributing to the understanding of their chemical behavior and potential applications in molecular synthesis.

5. Molecular Assembly and Hydrogen Bonding

Research by (Smith & Wermuth, 2010) has focused on the utility of "this compound" in molecular assembly, particularly in the context of hydrogen bonding. This research is significant for understanding the structural and binding properties of these compounds.

6. Bioactivity and Synthesis of Derivatives

The synthesis and bioactivity of derivatives of "this compound" have also been studied. (Iqbal et al., 2017) investigated the antibacterial activity of these derivatives, indicating potential applications in medicinal chemistry.

Análisis Bioquímico

Biochemical Properties

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling proteins, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of specific kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or extreme pH . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may bind to intracellular proteins, influencing its localization and accumulation . These factors are crucial for understanding its bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11(16)8-3-5-14(6-4-8)10-2-1-9(7-13-10)15(17)18/h1-2,7-8H,3-6H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQPTXRLVFYMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390400 | |

| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752944-99-3 | |

| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1364205.png)

![[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid](/img/structure/B1364209.png)

![5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364214.png)